N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4,5-bis(4-methoxyphenyl)-1,3-thiazole.
Nitration: The thiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the benzamide ring.
Amidation: Finally, the nitrated thiazole derivative is reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new thiazole-based compounds with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. This results in the programmed cell death of cancerous cells.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to the conjugated π-system in the thiazole ring, which facilitates charge transport in organic semiconductors.
Comparison with Similar Compounds
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be compared with other thiazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of both methoxy and nitro groups in this compound provides unique electronic and steric properties, making it distinct from other thiazole derivatives.
- Its ability to undergo diverse chemical reactions and its potential applications in various scientific fields further highlight its uniqueness.
Properties
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-31-19-11-5-15(6-12-19)21-22(16-7-13-20(32-2)14-8-16)33-24(25-21)26-23(28)17-3-9-18(10-4-17)27(29)30/h3-14H,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWMWCKOZUAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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